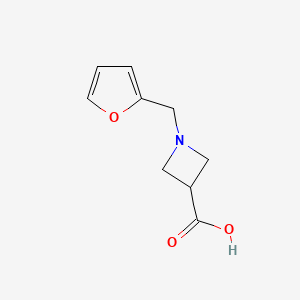

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid

Overview

Description

“1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3. It is used for pharmaceutical testing .

Synthesis Analysis

Azetidines, including “this compound”, have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis

The molecular weight of “this compound” is 181.19 g/mol. The molecular structure of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain .Scientific Research Applications

Biological Impact and Toxicity

Azetidine-2-carboxylic acid, a structural analog of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid, is present in certain foods like sugar beets and table beets. It's known to replace proline in proteins, leading to potential toxic effects and congenital malformations. Despite its widespread occurrence due to sugar beet agriculture, the implications for human health remain largely unexplored. Studies indicate its presence in animal feed byproducts, making it a crucial link in the food chain that necessitates further investigation for potential health impacts (Rubenstein et al., 2009).

Synthesis and Application in Organic Chemistry

In the realm of organic chemistry, the coupling of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles, including carboxylic acids, is a significant reaction. It leads to the creation of highly substituted furans under mild conditions, illustrating the versatility and potential of furan derivatives in complex chemical syntheses (Yao, Zhang, & Larock, 2005).

Agricultural and Plant Research

Azetidine-2-carboxylic acid has been used as a proline analog to study protein synthesis and ion transport in plants. It interferes with the release of ions to the xylem in barley, serving as a powerful tool to understand the protein-ion transport relationship. This highlights the potential of azetidine derivatives like this compound in agricultural research, especially in understanding and manipulating plant physiology (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Antimicrobial and Antioxidant Properties

Furan derivatives, such as 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, have demonstrated significant antimicrobial and antioxidant activities. These properties are of great interest in pharmaceutical and biotechnological applications, indicating the potential of this compound in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Future Directions

properties

IUPAC Name |

1-(furan-2-ylmethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYNIWHISJEMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.